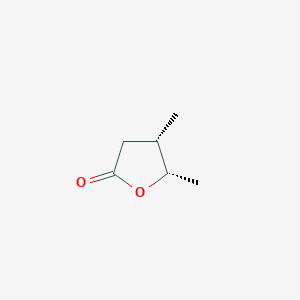

(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone

Description

Structure

3D Structure

Properties

CAS No. |

80009-59-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(4S,5S)-4,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |

InChI Key |

PXIPZIPSDBXFQR-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]1C |

Canonical SMILES |

CC1CC(=O)OC1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4s,5s 4,5 Dimethyldihydro 2 3h Furanone and Structural Analogues

Asymmetric Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Asymmetric synthesis provides the tools to generate enantiomerically pure or enriched compounds, which is often crucial for their desired biological function.

The "chiral pool" refers to the use of readily available, naturally occurring chiral molecules as starting materials. researchgate.net This approach leverages the inherent stereochemistry of the starting material to construct complex chiral targets. A notable example is the synthesis of (+)-trans-(4S,5R)- and (+)-cis-(4R,5R)-whisky and cognac lactones from D-(+)-mannitol. nih.gov This stereodivergent synthesis efficiently translates the chirality of D-mannitol to one of the two chiral centers in the target lactone molecules. nih.gov The strategy involves the formation of stereoisomerically pure trans- and cis-iodomethyl-γ-lactones as key intermediates. nih.gov This general and concise chiron approach demonstrates the power of using a chiral pool starting material to access specific stereoisomers of 5-alkyl-4-methyl-γ-butyrolactones. nih.gov Similarly, D-mannose has been utilized as a versatile starting point for the synthesis of various functionally and stereochemically diverse piperidines, highlighting its utility in generating complex chiral structures. researchgate.net

Table 1: Examples of Chiral Pool Starting Materials and Target Molecules

| Chiral Pool Starting Material | Target Molecule(s) | Key Features of the Synthetic Approach |

|---|---|---|

| D-(+)-Mannitol | (+)-trans-(4S,5R)- and (+)-cis-(4R,5R)-whisky and cognac lactones | Stereodivergent synthesis, formation of iodomethyl-γ-lactone intermediates. nih.gov |

| D-Mannose | 3,4,5-Trihydroxypiperidines and analogues | Versatile intermediate for functionally and stereochemically diversified products. researchgate.net |

| L-pyroglutamic acid | Nucleoside analogues | Utilized in the preparation of various modified nucleosides. researchgate.net |

| D-glutamic acid | Phytosphingosine and other sphingolipids | Serves as a common structural unit in a short and efficient synthetic route. researchgate.net |

De novo synthesis aims to construct chiral molecules from achiral or racemic precursors, relying on enantioselective catalysts or reagents to induce chirality. A powerful strategy for the enantioselective synthesis of multifunctionalized γ-butyrolactones involves an asymmetric Michael addition catalyzed by a chiral diphenylprolinol silyl (B83357) ether. nih.govrsc.org This key transformation, followed by stereoselective α-methylation, allows for the efficient synthesis of compounds like (+)-nephrosteranic acid. nih.govrsc.org The retrosynthetic analysis for this approach envisions the γ-butyrolactone being constructed from a protected nitro-acid derivative via deprotection, in situ lactonization, and a subsequent Nef reaction. nih.gov Another innovative approach involves the organocatalyzed formal [2 + 2 + 2] annulation of γ-butenolides, methylene (B1212753) indolinones, and nitroolefins. nih.gov This one-pot process, catalyzed by a L-tert-leucine-derived bifunctional thiourea (B124793) catalyst, can generate fused butyrolactones with up to six contiguous stereocenters in high yields and excellent enantioselectivities. nih.gov

The development of catalytic asymmetric methods provides an efficient and atom-economical route to chiral dihydrofuranones.

Gold(I) Chloride Complexes: Asymmetric gold catalysis has emerged as a powerful tool in organic synthesis. rsc.org While a direct application of gold(I) chloride for the synthesis of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is not explicitly detailed in the provided context, the broader utility of gold catalysis is evident. rsc.orge-bookshelf.de Gold(I) catalysts, often in combination with chiral ligands, can facilitate a variety of asymmetric transformations. rsc.org For instance, gold(I)-catalyzed reactions of 2-(1-alkynyl)-2-alken-1-ones with nitrones using Ming-Phos as a chiral ligand have been developed for the stereodivergent synthesis of highly substituted furo[3,4-d] wikipedia.orgyoutube.comoxazines with excellent efficiency and stereoselectivity. researchgate.net Furthermore, gold(III) chloride has been shown to catalyze the synthesis of 5-alkylidene-dihydrothiazoles through a cascade of 5-exo-dig cyclization and 1,3-alkyl migration. nih.gov

Rhodium(II)-Catalyzed C-H Insertion: Rhodium(II) catalysts are particularly effective in promoting intramolecular C-H insertion reactions to form cyclic compounds. nih.gov The insertion of rhodium(II) carbenes into C-H bonds that are activated by adjacent oxygen substituents is a robust strategy for constructing dihydrofuranone rings. nih.gov This method has been applied to the synthesis of various natural products. nih.gov For example, rhodium(II)-catalyzed C-H insertion reactions of "donor/donor" carbenes with ether substrates can produce benzodihydrofurans with high diastereo- and enantioselectivity. nih.gov Additionally, the rhodium(II)-catalyzed transformation of 5- and 4,5-substituted-1-sulfonyl-1,2,3-triazoles bearing allyl and propargylic ethers leads to the formation of stereodefined dihydrofuran-3-imines, which can be hydrolyzed to the corresponding 2,5-trans-disubstituted dihydrofuran-3-ones. acs.org

Stereoselective Transformations Leading to Dihydrofuranone Scaffolds

Beyond the initial asymmetric bond formation, subsequent stereoselective transformations are crucial for elaborating the dihydrofuranone core and introducing additional functionality with precise stereochemical control.

The formation of the γ-lactone ring is a key step in the synthesis of dihydrofuranones. wikipedia.org This is often achieved through the intramolecular cyclization of a suitable hydroxy acid precursor. youtube.comyoutube.com This process, known as lactonization, is particularly favorable for the formation of five-membered γ-lactones. wikipedia.org For instance, 4-hydroxy acids can spontaneously cyclize to form γ-lactones. wikipedia.org The mechanism involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon, followed by the elimination of water. youtube.com A variety of reagents and conditions can be employed to facilitate this transformation. An efficient and regioselective method for constructing γ-lactone glycosides from unprotected aldoses involves a debenzylative lactonization (DBL) reaction, which proceeds in good yields without the formation of the corresponding δ-lactone. rsc.org

Once a chiral dihydrofuranone precursor is obtained, further functionalization can be achieved through diastereoselective or enantioselective reactions. This allows for the introduction of additional stereocenters with a high degree of control. For example, a domino reaction involving pyrrole (B145914) derivatives, active methylene compounds, and sodium cyanide can lead to the diastereoselective formation of a tricyclic skeleton containing a dihydrofuran ring. nih.gov This process allows for the formation of multiple C-C and C-O bonds and the consecutive construction of two rings. nih.gov Similarly, an efficient method for accessing highly functionalized proline derivatives with high diastereoselectivity has been developed using a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide. nih.gov In the context of γ-butyrolactams, an organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines has been shown to produce optically active α,β-unsaturated γ-substituted butyrolactams with excellent diastereoselectivities and enantioselectivities. rsc.org

Design and Synthesis of Novel Precursors and Synthetic Intermediates

The efficient construction of the this compound framework and its structural analogues hinges on the strategic design and synthesis of key precursors and intermediates. Research in this area focuses on developing stereoselective and high-yield pathways from readily available starting materials. Methodologies often leverage the chiral pool, asymmetric catalysis, and novel cyclization strategies to install the contiguous stereocenters of the target lactone.

A significant focus has been on the synthesis of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a closely related and commercially important analogue. The precursors designed for sotolon synthesis are highly relevant to the construction of the core dimethyl-furanone skeleton. One of the most prominent strategies involves the use of amino acid-derived precursors. Specifically, 4-hydroxy-L-isoleucine has been identified as a natural precursor. imreblank.ch Its corresponding lactone, 3-amino-4,5-dimethyl-2-oxotetrahydrofuran, is a key synthetic intermediate that can be converted to the target furanone structure through thermally induced oxidative deamination. imreblank.ch The synthesis of this amino-lactone precursor can be achieved via the photochemical chlorination of L-isoleucine. imreblank.ch

Another well-explored pathway involves the aldol (B89426) condensation of simple, achiral precursors. This approach designs a synthesis around the formation of the lactone ring from acyclic molecules. One such pathway uses 2-ketobutyric acid as a key precursor. nih.govresearchgate.net This α-keto acid can be generated from various sources, including the oxidative degradation of ascorbic acid or through the metabolism of certain yeast strains like Saccharomyces cerevisiae. nih.govresearchgate.net The designed pathway then involves an aldol condensation between 2-ketobutyric acid and acetaldehyde (B116499) to form the sotolon structure. nih.govresearchgate.net This highlights a strategy where precursors are generated in situ from common additives or fermentation byproducts.

Maillard-type reactions also provide a fertile ground for the design of novel precursor systems. Studies have shown that the reaction of α-keto acids, such as pyruvic acid and glyoxylic acid, with simple amino acids like glycine (B1666218) or alanine (B10760859) can generate key intermediates. researchgate.netnih.gov These reactions can lead to the formation of 3-amino-4,5-dimethyl-2(5H)-furanone, the direct precursor to sotolon, demonstrating a one-pot strategy from simple, commercially available starting materials. researchgate.net

For the synthesis of other substituted γ-lactones, different precursor designs are employed. The asymmetric synthesis of butenolides and γ-butyrolactones can be achieved via the conjugate addition of organocuprates to chiral butenolides. rug.nl For instance, the synthesis of (-)-whiskey and (-)-cognac lactones, which are also cis-disubstituted γ-lactones, utilizes a chiral butenolide as a key intermediate. The conjugate addition of a dimethylcopper lithium complex to this precursor stereoselectively installs one of the substituents. rug.nl This general strategy is applicable to the design of precursors for a variety of γ-lactone analogues.

The table below summarizes various precursors and synthetic intermediates designed for the synthesis of the 4,5-dimethyl-furanone core and related γ-lactones.

| Precursor/Intermediate | Starting Material(s) | Key Transformation | Target Analogue |

| 3-Amino-4,5-dimethyl-2-oxotetrahydrofuran | 4-Hydroxy-L-isoleucine or L-isoleucine | Intramolecular lactonization / Photochemical chlorination | Sotolon |

| 2-Ketobutyric acid & Acetaldehyde | Ascorbic acid, Ethanol, Yeast metabolism | Aldol condensation | Sotolon |

| Pyruvic acid & Glycine | Pyruvic acid, Glycine | Maillard-type reaction | 3-Amino-4,5-dimethyl-2(5H)-furanone |

| Chiral γ-Butenolide | (S)-Ethyl Lactate | Asymmetric synthesis | Substituted γ-Butyrolactones |

| Diethyl 2-methyl-3-oxo-butanedioate & Acetaldehyde | Diethyl 2-methyl-3-oxo-butanedioate, Acetaldehyde | Condensation, lactonization, decarboxylation | Sotolon |

The design of these synthetic pathways often involves retrosynthetic analysis, starting from the target lactone and breaking it down into simpler, achievable precursors. For stereochemically defined targets like this compound, a crucial design element is the early and efficient introduction of chirality. This can be accomplished by starting with a chiral molecule, such as an amino acid or a carbohydrate, or by using a stereoselective reaction, such as a catalytic asymmetric hydrogenation or an asymmetric epoxide ring-opening, on a prochiral substrate. nih.govcapes.gov.bracs.org The development of these advanced synthetic intermediates and their corresponding synthetic routes is pivotal for accessing structurally diverse and optically pure γ-lactones.

Sophisticated Spectroscopic and Structural Characterization of 4s,5s 4,5 Dimethyldihydro 2 3h Furanone and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the connectivity and stereochemistry of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, chemists can piece together the carbon-hydrogen framework and deduce the spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms within the molecule. For (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone, these spectra would reveal the number of distinct proton and carbon signals, their chemical shifts, and coupling patterns, offering clues to the basic structure.

To assemble the complete picture, a series of 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net For instance, a cross-peak in the COSY spectrum would confirm the connectivity between the protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduresearchgate.net This technique is instrumental in assigning the proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduslideshare.net This is crucial for establishing the connectivity across quaternary carbons and the carbonyl group (C2) in the furanone ring. For example, correlations from the methyl protons to C4 and C5 would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. slideshare.netresearchgate.net This is particularly valuable for determining the relative stereochemistry. In the case of the (4S,5S) isomer, a NOESY cross-peak between the protons on C4 and C5 would indicate their cis relationship on the same face of the furanone ring. The analysis of internuclear distances derived from NOESY data can help in determining the predominant conformers in solution. mdpi.com

Table 1: Representative 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies J-coupled protons, establishing the spin systems within the molecule. |

| HSQC | ¹H – ¹³C (¹J) | Correlates protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C (²J, ³J) | Establishes long-range connectivity, piecing together the carbon skeleton. |

| NOESY | ¹H – ¹H (spatial) | Reveals through-space proximity, aiding in the assignment of relative stereochemistry. |

The five-membered ring of a dihydro-2(3H)-furanone is not planar and exists in various puckered conformations. Conformational analysis, often aided by computational modeling, is used to predict the most stable conformations. nih.gov Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide information about the energy barriers between these conformations. By analyzing changes in chemical shifts and coupling constants with temperature, it is possible to understand the conformational dynamics of the molecule in solution. These studies are critical for a complete understanding of the molecule's three-dimensional structure and how it might interact with its environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. nih.gov It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, which has a nominal mass of 114, HRMS can distinguish its exact mass (114.0681) from other compounds with the same nominal mass but different elemental compositions. This unambiguous determination of the molecular formula is a critical first step in the structural elucidation process.

Table 2: Mass Spectrometry Data for 4,5-Dimethyldihydro-2(3H)-furanone

| Technique | Measurement | Result | Reference |

| HRMS | Exact Mass | 114.0681 g/mol | spectrabase.com |

| MS (EI) | Molecular Ion (M⁺) | 114 | nist.gov |

X-ray Diffraction Analysis for Unambiguous Absolute Stereochemistry Determination

While NMR techniques are powerful for determining relative stereochemistry, X-ray diffraction analysis of a single crystal provides the most definitive method for establishing the absolute stereochemistry of a chiral molecule. nih.gov This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, from which the precise arrangement of all atoms in the crystal lattice can be determined. For this compound, a successful X-ray crystallographic analysis would provide an unambiguous assignment of the (4S,5S) configuration, serving as the ultimate proof of its absolute stereostructure. sdsu.eduspectrabase.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Confirmation

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly useful for confirming the absolute stereochemistry of a compound in solution.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for the (4S,5S) and (4R,5R) enantiomers, the absolute configuration can be confidently assigned. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net Similar to ECD, the shape of the ORD curve is characteristic of a particular enantiomer and can be used for stereochemical assignment by comparison with known compounds or theoretical calculations.

Both ECD and ORD are powerful, non-destructive techniques that complement the information obtained from NMR and X-ray crystallography, providing a comprehensive and robust characterization of the stereochemistry of this compound. sdsu.edu

Chemical Reactivity and Mechanistic Investigations of 4s,5s 4,5 Dimethyldihydro 2 3h Furanone Transformations

Ring-Opening and Ring-Closing Reaction Pathways of the Dihydrofuranone Core

The stability of the five-membered lactone ring in (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is central to its reactivity. Like other γ-butyrolactones, it can undergo ring-opening reactions under both acidic and basic conditions, leading to the formation of the corresponding γ-hydroxy carboxylic acid or its derivatives.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water or an alcohol leads to the formation of a tetrahedral intermediate, which then collapses to yield the ring-opened product. Studies on the hydrolysis of the parent compound, γ-butyrolactone (GBL), in acidic solution (pH 2.0) have shown that the reaction proceeds more rapidly than in pure water, establishing an equilibrium between the lactone and the corresponding γ-hydroxybutyric acid. researchgate.net For this compound, this would result in the formation of (4S,5S)-4-hydroxy-3-methylpentanoic acid. The reaction is reversible, and the position of the equilibrium is influenced by factors such as pH and the concentration of water.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process leads to the formation of the carboxylate salt of the corresponding γ-hydroxy acid. The rate of this reaction is typically faster than acid-catalyzed hydrolysis.

The reverse reaction, ring-closing, can be achieved by the intramolecular cyclization of the corresponding γ-hydroxy carboxylic acid, often promoted by acid catalysis or dehydrating agents. The cis-relationship between the methyl groups at the C4 and C5 positions in the precursor, (4S,5S)-4-hydroxy-3-methylpentanoic acid, would facilitate the formation of the cis-disubstituted lactone ring.

Derivatization and Selective Functional Group Interconversions

The functional groups present in this compound, namely the lactone, offer avenues for various derivatization reactions. The carbonyl group can react with a range of nucleophiles, leading to the formation of diverse derivatives.

Reduction of the lactone moiety can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, (2S,3S)-2,3-dimethylbutane-1,4-diol. Milder reducing agents can selectively reduce the carbonyl group to a hydroxyl group, forming a lactol.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of diols or, under controlled conditions, ketones. For instance, the reaction of γ-butyrolactone with phenylmagnesium bromide has been shown to produce 4,4-diphenyl-1,4-butanediol. By analogy, the reaction of this compound with an appropriate Grignard reagent could be used to introduce various substituents at the carbonyl carbon.

The α-protons to the carbonyl group can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C3 position.

Stereochemical Retention, Inversion, and Rearrangements in Chemical Reactions

The stereochemistry of reactions involving this compound is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their stereochemical configuration.

In reactions involving nucleophilic attack at the carbonyl carbon, the stereocenters at C4 and C5 are typically retained, as they are not directly involved in the reaction. However, the formation of a new stereocenter at the C2 position can occur, leading to diastereomeric products. The stereochemical outcome of such reactions is influenced by the steric hindrance posed by the existing methyl groups and the nature of the attacking nucleophile.

Reactions that proceed via an enolate intermediate at the C3 position can lead to racemization at this center if the reaction conditions allow for equilibration. However, by employing chiral auxiliaries or catalysts, it is possible to achieve stereoselective functionalization at this position.

Detailed Mechanistic Studies of Key Synthetic and Degradative Processes

Detailed mechanistic studies are essential for understanding and optimizing the transformations of this compound. While specific mechanistic investigations on this particular stereoisomer are limited in the publicly available literature, general principles from related systems can be applied.

The mechanism of lactone hydrolysis has been a subject of both experimental and computational studies. These investigations have helped to elucidate the role of acid and base catalysts, the nature of the transition states, and the factors influencing the reaction rates.

The diastereoselective synthesis of related cis-disubstituted γ-butyrolactones has been achieved through various synthetic strategies. For example, the chemoselective SN2' condensation of primary enolates of alkyl methyl ketones with dimethyl bromomethylfumarate, followed by a highly diastereoselective reduction and in situ lactonization, has been shown to exclusively furnish cis-3,5-disubstituted γ-butyrolactones. nih.gov Such studies provide valuable insights into the stereocontrolling elements of these reactions.

Furthermore, computational studies can provide a deeper understanding of the reaction mechanisms, including the structures of intermediates and transition states, and the energy profiles of different reaction pathways. While specific computational studies on this compound are not widely reported, such investigations would be invaluable for predicting its reactivity and designing new synthetic transformations.

Computational Chemistry and Theoretical Modeling of 4s,5s 4,5 Dimethyldihydro 2 3h Furanone

Quantum Chemical Calculations for Conformational Analysis and Energy Minima

Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements of a molecule (conformers) and their relative energies. For a molecule like (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone, with a five-membered ring and two chiral centers, understanding the preferred conformations is crucial for predicting its physical and chemical behavior.

The γ-butyrolactone ring is not planar and typically adopts an "envelope" or "twist" conformation. The substituents on the ring, in this case, the two methyl groups at the C4 and C5 positions, will influence the conformational preference to minimize steric strain. Quantum chemical calculations can map the potential energy surface of the molecule by systematically changing key dihedral angles, allowing for the identification of all low-energy conformers.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for determining the optimized molecular geometry corresponding to energy minima on the potential energy surface. DFT calculations balance computational cost and accuracy, making them suitable for molecules of this size.

In a typical DFT study on a γ-butyrolactone, various combinations of basis sets (e.g., 6-31G*, cc-pVTZ) and functionals (e.g., B3LYP, ωB97X-D) are employed to calculate the electronic energy and its gradient with respect to atomic positions. An iterative process then adjusts the atomic coordinates until a minimum energy geometry is found. For this compound, DFT would be used to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformers. The trans-configuration of the methyl groups would be a key constraint in these calculations.

Studies on the parent γ-butyrolactone (GBL) and its derivatives, such as γ-valerolactone (GVL), have utilized DFT to investigate their structures and interactions. For example, DFT calculations have been employed to study the interactions between GBL and ethanol, highlighting the role of hydrogen bonding and dispersion interactions in the liquid phase sci-hub.seresearchgate.net. These studies demonstrate the capability of DFT to provide detailed insights into molecular geometries and intermolecular forces.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted γ-Butyrolactone (Generic Example)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.35 Å |

| Ring C-C Bond Lengths | 1.52 - 1.54 Å |

| Ring C-O Bond Length | 1.46 Å |

| C4-C5 Dihedral Angle | Variable (depends on conformer) |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Prediction of Spectroscopic Parameters through Theoretical Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By calculating properties related to nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, theoretical models can provide spectra that can be compared with experimental results.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. This is typically achieved by first optimizing the molecular geometry and then performing a NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Similarly, vibrational frequencies and intensities for IR and Raman spectra can be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum. Such calculations have been successfully applied to the study of protonated γ-butyrolactone, where DFT (B3LYP/aug-cc-pVTZ) was used to assign the observed vibrational bands in the experimental IR and Raman spectra nih.govresearchgate.net.

Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data for a γ-Butyrolactone Derivative

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| ¹³C NMR (C=O) | ~177 ppm | ~175 ppm |

| ¹H NMR (H at C5) | ~4.3 ppm | ~4.2 ppm |

| IR (C=O stretch) | ~1770 cm⁻¹ | ~1785 cm⁻¹ |

Note: This table is illustrative and shows typical agreement between experimental and theoretical values for this class of compounds.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry provides powerful tools for investigating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. This is particularly useful for understanding how γ-butyrolactones are formed and how they react.

For a reaction involving this compound, computational methods can be used to model the entire reaction coordinate. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Recent research on the synthesis of γ-butyrolactones from allylic alcohols using a CO₂ radical anion employed DFT calculations (ωB97X-D functional) to explore the reaction mechanism acs.org. The study used a systematic reaction path search method to identify the steps involved, including the initial radical addition, a potential 1,2-aryl migration, and the final cyclization to form the lactone ring acs.org. This demonstrates how computational analysis can unravel complex reaction pathways and provide a detailed, step-by-step understanding of the chemical transformations. Similarly, studies on the acid-catalyzed hydrolysis of γ-butyrolactone have a long history, with kinetic studies providing the basis for mechanistic proposals that can be further investigated with modern computational tools acs.org.

Theoretical Rationalization of Stereoselectivity in Chemical Processes

One of the most significant applications of computational chemistry in organic synthesis is in explaining and predicting the stereochemical outcome of a reaction. For chiral molecules like this compound, understanding the factors that control stereoselectivity during its synthesis is of paramount importance.

Theoretical models can be used to calculate the energies of the diastereomeric transition states that lead to different stereoisomeric products. The stereoselectivity of a reaction is determined by the difference in the activation energies of these competing pathways (the Curtin-Hammett principle). A lower activation energy for one transition state implies that the corresponding stereoisomer will be the major product.

For example, a study on the manganese-catalyzed γ-lactonization of C-H bonds used a computational model to rationalize the observed high diastereoselectivity nih.gov. By calculating the energies of the different transition states for the C-O bond-forming step, the researchers could explain why one diastereomer was formed preferentially nih.gov. This type of analysis is crucial for designing new stereoselective syntheses of complex molecules, including substituted γ-lactones. Computational studies on the stereoselective synthesis of γ-lactone subunits have also highlighted the importance of controlling the geometry of key intermediates to achieve high Z/E ratios in olefination reactions, which then dictates the stereochemistry of the final lactone ring scielo.br.

Structure Activity Relationship Sar Studies and Non Clinical Bioactivity Investigations of 4s,5s 4,5 Dimethyldihydro 2 3h Furanone Analogues

Investigation of Antimicrobial Activity in Non-Human Contexts

Furanone derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of bacteria and fungi. While specific data on (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is limited, studies on its analogues provide valuable insights into the antimicrobial profile of this class of compounds.

Assessment of Antifungal and Antibacterial Potency (e.g., against Staphylococcus aureus, Candida albicans, Cryptococcus neoformans)

Analogues of this compound have been shown to possess notable antibacterial and antifungal properties. For instance, various 2(5H)-furanone derivatives exhibit activity against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). frontiersin.org One particular derivative, F105, which incorporates a sulfonyl group and an l-menthol (B7771125) moiety, has shown a minimal inhibitory concentration (MIC) of 10 mg/L against S. aureus. frontiersin.org The bactericidal activity of F105 is attributed to the presence of both the sulfonyl group and the l-menthol moiety. frontiersin.org

Table 1: Antimicrobial Potency of Selected Furanone Analogues

| Compound/Analogue | Target Microorganism | Activity Type | Potency (MIC/MBC) | Reference(s) |

| F105 (2(5H)-furanone derivative) | Staphylococcus aureus | Antibacterial | MIC: 10 mg/L, MBC: 40 mg/L | frontiersin.org |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | Antifungal | Not specified | nih.govnih.gov |

Mechanistic Studies of Biofilm Formation Inhibition in Microbial Systems

A significant aspect of the antimicrobial potential of furanone analogues lies in their ability to inhibit biofilm formation, a key virulence factor for many pathogens. frontiersin.orgnih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them more resistant to conventional antimicrobial agents.

Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-documented inhibitors of biofilm formation in various bacterial species. leibniz-hki.denih.gov These compounds are known to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. nih.govoup.compsu.edu Specifically, they can act as antagonists to N-acyl homoserine lactone (AHL) signaling molecules in Gram-negative bacteria. nih.govoup.com

Studies on specific furanone derivatives have demonstrated their efficacy in preventing biofilm formation. For example, the 2(5H)-furanone derivative F131 has been shown to inhibit the formation of both monospecies and mixed biofilms of S. aureus and C. albicans at minimal biofilm-preventing concentrations (MBPC) of 8–16 μg/mL. nih.gov Similarly, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been found to inhibit biofilm formation in Bacillus subtilis and Escherichia coli. psu.edunih.gov In B. subtilis, a concentration of 40 µg/mL of this furanone led to a 25% decrease in biofilm thickness and a 63% reduction in live cells within the biofilm. nih.gov

Analysis of Phytotoxic Effects and Plant-Pathogen Interactions

The influence of furanone analogues extends to the plant kingdom, where they have been investigated for their phytotoxic effects and their role in plant growth regulation.

Impact on Weed Species and Plant Growth Regulation (e.g., Cenchrus ciliaris, grapevine, tomato)

While specific studies on the phytotoxicity of this compound on Cenchrus ciliaris (buffelgrass), grapevine, or tomato are not extensively documented, research on related compounds offers valuable insights. Herbicides and other pesticides are known to cause a range of phytotoxic symptoms in tomato plants, including discoloration, leaf deformation, and growth cessation. inra.fr Furanones are also recognized as important flavor compounds in tomatoes. nih.gov

In the context of grapevine, certain furanone derivatives have been identified as metabolites produced by fungi associated with grapevine trunk diseases. researchgate.net For example, (3S,4R,5R)-4-hydroxymethyl-3,5-dimethyldihydro-2-furanone is a metabolite produced by Lasiodiplodia mediterranea, a pathogen implicated in Botryosphaeria dieback. researchgate.net The presence of such compounds suggests a potential role in the plant-pathogen interaction, although their direct phytotoxic effects on the grapevine itself require further elucidation.

Cellular and Molecular Basis of Phytotoxicity in Plant Models

The mechanisms underlying the phytotoxicity of furanone analogues in plants are an area of ongoing research. In general, phytotoxic compounds can disrupt various cellular processes, leading to the observed symptoms of damage and growth inhibition. For instance, herbicides can interfere with photosynthesis, amino acid synthesis, or cell division. inra.fr The specific molecular targets of furanone-based phytotoxins are likely to vary depending on the exact structure of the compound and the plant species . The role of furanone metabolites in grapevine diseases suggests they may act as virulence factors, contributing to the symptoms observed in infected plants. researchgate.net

Exploration of Insecticidal Properties and Related Mechanisms in Pest Control (non-human)

Analogues of this compound, often referred to by the common name "whiskey lactone," have shown promise as insecticidal agents. researchgate.net The furanone ring is considered a key pharmacophore for the insecticidal activity of certain natural products like limoninoids. nih.gov

Research has demonstrated the insecticidal efficacy of various synthetic furanone derivatives. For example, a series of furan-site transformed derivatives of obacunone (B191991), a natural limonoid, exhibited potent insecticidal activity against the oriental armyworm, Mythimna separata. nih.gov Specifically, derivatives 3e, 3f, and 3j were found to be more active than the parent compound and the commercial insecticide toosendanin. nih.gov Another study on lactones derived from furan-2(5H)-one reported significant mortality rates against the melonworm, Diaphania hyalinata. researchgate.net

The proposed mechanism of action for some furanone-based insecticides involves apoptosis, or programmed cell death, in insect cells. tandfonline.com For instance, the compound 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone was found to induce death in Drosophila SL2 cells through a caspase-dependent mitochondrial apoptotic pathway. tandfonline.com This involves a reduction in the mitochondrial membrane potential and an increase in the activity of caspase-3, a key executioner enzyme in apoptosis. tandfonline.com This mode of action suggests that furanone analogues could be developed into new classes of insecticides with specific cellular targets. tandfonline.com

Table 2: Insecticidal Activity of Selected Furanone Analogues

| Compound/Analogue | Target Insect | Activity Type | Observed Effect | Reference(s) |

| Obacunone derivatives (3e, 3f, 3j) | Mythimna separata (oriental armyworm) | Insecticidal | More potent than obacunone and toosendanin | nih.gov |

| Lactones from furan-2(5H)-one | Diaphania hyalinata (melonworm) | Insecticidal | Significant mortality | researchgate.net |

| 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone | Drosophila SL2 cells | Cytotoxic/Apoptotic | IC50 of 28.14 μM, induces apoptosis | tandfonline.com |

Q & A

Q. How to validate crystallographic data for furanone derivatives?

Q. Why do computational and experimental LogP values diverge for hydrophobic furanones?

- Methodology : Compare Crippen, Joback, and McGowan methods for LogP prediction. Experimental validation via shake-flask or HPLC retention time can resolve discrepancies, as seen in 5-ethyl-4-hydroxy-2-methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.